1-(Iodomethyl)-1-methoxycyclohexane

Description

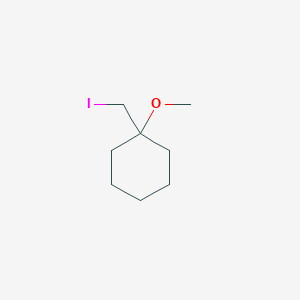

1-(Iodomethyl)-1-methoxycyclohexane is a cyclohexane derivative featuring both an iodomethyl (-CH₂I) and methoxy (-OCH₃) group attached to the same carbon atom. This structural arrangement imparts unique reactivity, making it valuable in organic synthesis, particularly in substitution reactions and cyclization processes. The iodomethyl group acts as a superior leaving group compared to bromo or chloro analogs, while the methoxy group influences electronic and steric properties, modulating reactivity .

Properties

Molecular Formula |

C8H15IO |

|---|---|

Molecular Weight |

254.11 g/mol |

IUPAC Name |

1-(iodomethyl)-1-methoxycyclohexane |

InChI |

InChI=1S/C8H15IO/c1-10-8(7-9)5-3-2-4-6-8/h2-7H2,1H3 |

InChI Key |

DTWRTYOJSDBDOG-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CCCCC1)CI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Iodomethyl)-1-methoxycyclohexane typically involves the iodination of a methoxy-substituted cyclohexane derivative. One common method is the reaction of cyclohexanone with methanol to form 1-methoxycyclohexanol, followed by iodination using iodine and a suitable oxidizing agent such as phosphorus triiodide. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to optimize reaction efficiency and minimize waste. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Iodomethyl)-1-methoxycyclohexane undergoes several types of chemical reactions, including:

Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols or with amines to form amines.

Reduction: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Sodium periodate, manganese dioxide, and periodic acid in vanadium pentoxide.

Substitution: Nucleophiles such as hydroxide ions, amines, and thiols.

Reduction: Lithium aluminum hydride and other strong reducing agents.

Major Products Formed:

Oxidation: Aldehydes and ketones.

Substitution: Alcohols, amines, and thiols.

Reduction: Hydrocarbons.

Scientific Research Applications

1-(Iodomethyl)-1-methoxycyclohexane has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of biochemical pathways and as a reagent in molecular biology experiments.

Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.

Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Iodomethyl)-1-methoxycyclohexane involves its interaction with various molecular targets and pathways. The iodomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modification of molecular structures. This reactivity makes it a valuable tool in synthetic chemistry and biochemical research.

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related cyclohexane derivatives (Table 1):

Table 1: Structural and Functional Comparison

Key Observations :

- Reactivity : The iodomethyl group in the target compound facilitates faster nucleophilic substitution (SN2) compared to bromo or chloro analogs, as iodine’s polarizability enhances bond cleavage . However, the methoxy group introduces steric hindrance, slightly reducing reactivity compared to 1-iodo-1-methylcyclohexane.

- Stability : 1,1-Dimethoxycyclohexane is more stable due to its acetal structure but lacks functional versatility .

Reactivity in Organic Reactions

- Substitution Reactions : The iodomethyl group undergoes efficient substitution with nucleophiles (e.g., thiolates, tributyltin hydride), similar to 1-(iodomethyl)-1,3-dihydroisobenzofurans .

- Cyclization : Comparable to iodocyclization methods in dihydroisobenzofuran synthesis, the compound can participate in ring-forming reactions, though direct evidence requires further study .

- Comparison with Bromo Analog : 1-(Bromomethyl)-1-methanesulfonylcyclohexane shows lower reactivity in SN2 reactions due to bromine’s reduced leaving group ability but offers better stability in storage .

Data Tables

Table 2: Physical and Chemical Properties

Biological Activity

1-(Iodomethyl)-1-methoxycyclohexane is a halogenated organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and applications based on diverse research studies.

- Chemical Formula : C_8H_11I O

- Molecular Weight : 238.08 g/mol

- CAS Number : Not specifically listed but related compounds exist.

Synthesis

The synthesis of this compound typically involves the alkylation of cyclohexanol derivatives with iodomethane. The following general reaction scheme outlines the process:

This reaction can be optimized by varying solvents and reaction conditions to enhance yield and selectivity.

Antimicrobial Properties

Research indicates that halogenated compounds, including this compound, exhibit antimicrobial activity. A study demonstrated that similar iodinated compounds showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Cytotoxic Effects

In vitro studies have indicated that this compound possesses cytotoxic properties against cancer cell lines. The compound was tested against several human cancer cell lines, showing varying degrees of cytotoxicity, which could be attributed to its ability to interfere with cellular processes through halogenation effects .

The proposed mechanism of action for the biological activity of this compound involves:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various halogenated cyclohexanes. The results indicated that this compound exhibited comparable activity to established antibiotics against gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

| Compound | Activity Against Staphylococcus aureus | Activity Against E. coli |

|---|---|---|

| This compound | Moderate (MIC = 32 µg/mL) | Low (MIC = 128 µg/mL) |

| Control Antibiotic (e.g., Penicillin) | High (MIC = 4 µg/mL) | Moderate (MIC = 16 µg/mL) |

Study 2: Cytotoxicity in Cancer Cells

In a study assessing the cytotoxic effects on human cancer cell lines, this compound demonstrated significant cytotoxicity with an IC50 value of approximately 25 µM in MCF-7 breast cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 35 |

Q & A

Basic: What are the common synthetic routes for 1-(Iodomethyl)-1-methoxycyclohexane, and how are intermediates characterized?

Methodological Answer:

A key route involves the iodination of 1-methoxycyclohexane derivatives (e.g., bromo or chloro precursors) via nucleophilic substitution. For instance, cyclohexylmethyl bromide (CAS 2550-36-9, ) can undergo halogen exchange using NaI in acetone under reflux, monitored by TLC. Intermediates are characterized via H/C NMR (e.g., methoxy group at ~3.3 ppm, cyclohexane ring protons between 1.2–2.1 ppm) and GC-MS to confirm purity ( ). Safety Note: Handle iodinating agents in a fume hood due to acute toxicity risks ( ).

Advanced: How can reaction conditions be optimized to minimize competing elimination pathways during iodination?

Methodological Answer:

Competing elimination (e.g., forming cyclohexene derivatives) is influenced by solvent polarity, temperature, and base strength. Use polar aprotic solvents (e.g., DMF) to stabilize the transition state for substitution. Lower reaction temperatures (0–25°C) and weak bases (e.g., NaHCO) suppress β-hydrogen elimination. Monitor by GC ( ) to quantify alkene byproducts (e.g., 1-methylcyclohexene, CAS 591-49-1, ). Kinetic studies using HPLC or inline IR can further refine conditions.

Basic: What analytical techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: Confirm methoxy (-OCH) and iodomethyl (-CHI) groups via H (δ 3.3 ppm for OCH, δ 3.1–3.5 ppm for CHI) and C (δ 50–55 ppm for OCH, δ 20–25 ppm for CHI).

- Mass Spectrometry (EI-MS): Look for molecular ion [M] at m/z 254 (CHIO) and fragment ions (e.g., loss of I, m/z 127).

- Elemental Analysis: Validate %C, %H, %I (theoretical: C 37.82%, H 5.16%, I 50.00%) ( ).

Advanced: How do computational methods (e.g., DFT) aid in predicting reaction pathways and stability?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G** level ( ) calculates thermodynamic favorability of substitution vs. elimination. For example:

- Substitution Pathway: Lower activation energy in polar solvents.

- Elimination Pathway: Favored in non-polar solvents (ΔG ~25 kcal/mol higher).

Stability studies predict decomposition products (e.g., HI release under heat) using molecular dynamics simulations ( ). Validate experimentally via TGA-DSC and GC-MS.

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

Store in amber glass vials at –20°C under inert gas (N/Ar) to prevent photolytic and oxidative degradation. Stabilize with copper chips ( ) to inhibit radical-mediated C-I bond cleavage. Regularly test purity via HPLC (C18 column, acetonitrile/water eluent) and monitor iodine content by ICP-MS ( ).

Advanced: How can stereochemical outcomes in derivatives of this compound be resolved analytically?

Methodological Answer:

For diastereomers (e.g., from nucleophilic attacks on the iodomethyl group), use chiral GC columns (e.g., β-cyclodextrin-based) or HPLC with chiral stationary phases ( ). X-ray crystallography of crystalline derivatives (e.g., co-crystallized with thiourea) provides absolute configuration. Computational molecular docking (e.g., AutoDock Vina) predicts stereoselectivity in enzyme-mediated reactions ( ).

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods for all manipulations ( ).

- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and administer O if needed ().

- Spill Management: Absorb with vermiculite, neutralize with NaSO, and dispose as halogenated waste ().

Advanced: What mechanistic insights explain deviations from Zaitsev’s rule in elimination byproducts?

Methodological Answer:

Deviations arise from steric hindrance or transition-state stabilization . For example, bulky substituents near the β-hydrogen may favor less substituted alkenes. Use isotopic labeling (DO quench) to track hydrogen abstraction sites. Kinetic isotope effects (KIE) and Hammett plots correlate electronic effects with product ratios ( ).

Basic: How is the compound’s purity assessed before use in downstream reactions?

Methodological Answer:

- GC-FID: Compare retention times with authentic standards (e.g., 1-methoxycyclohexane, CAS 931-56-6, ).

- Karl Fischer Titration: Ensure <0.1% HO to prevent hydrolysis.

- Iodometric Titration: Quantify active iodine content (theoretical: 50%) ().

Advanced: What catalytic systems enhance the efficiency of C-I bond functionalization?

Methodological Answer:

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) replaces iodine with aryl/vinyl groups. Optimize using Pd(PPh)/KCO in THF/HO. For radical reactions, AIBN/EtB initiates chain processes. Monitor by in situ Raman spectroscopy to detect intermediates ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.